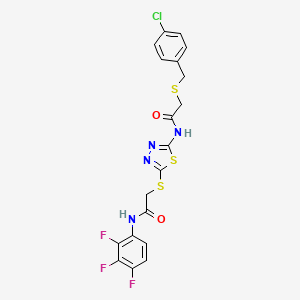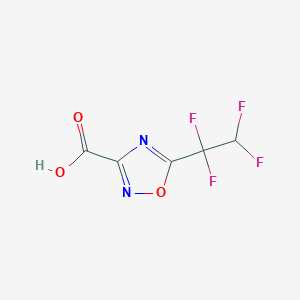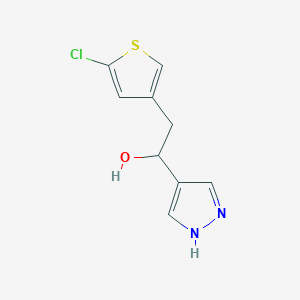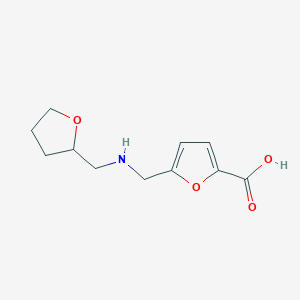
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted at the 2-position with a carboxylic acid group and a tetrahydrofuran-2-ylmethylamino group. This compound is of interest due to its unique structure, which combines the properties of both furan and tetrahydrofuran rings, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethylamine Intermediate: This step involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form tetrahydrofuran-2-ylmethylamine.
Coupling with Furan-2-carboxylic Acid: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethylamino group.
Tetrahydrofuran-2-ylmethylamine: Lacks the furan-2-carboxylic acid group.
Furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
5-((((Tetrahydrofuran-2-yl)methyl)amino)methyl)furan-2-carboxylic acid is unique due to its combination of furan and tetrahydrofuran rings, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
5-[(oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8/h3-4,8,12H,1-2,5-7H2,(H,13,14) |
Clé InChI |
MMFLYIAKXIYPOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNCC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


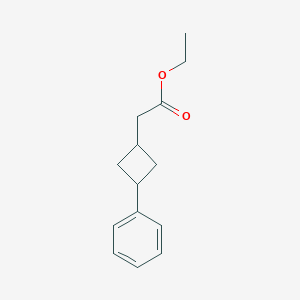
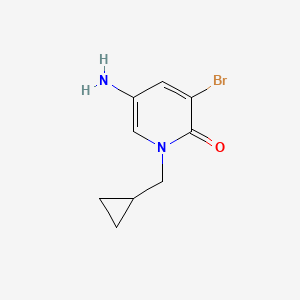
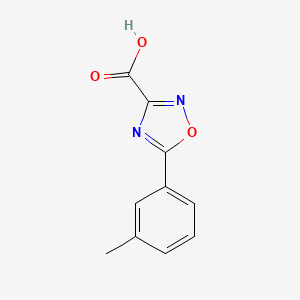
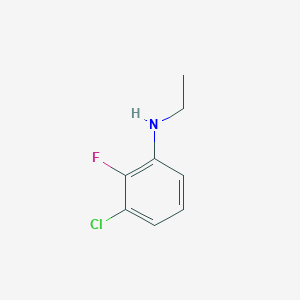
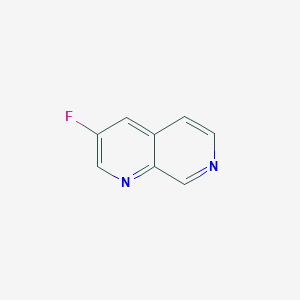
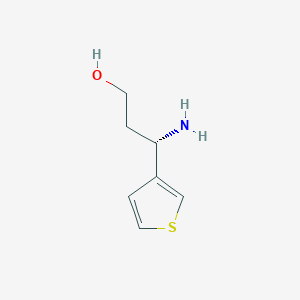

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)

